N-(3-oxobutan-2-yl)benzamide

Organic Synthesis Benzamide Derivatives Vilsmeier Reaction

N-(3-oxobutan-2-yl)benzamide (CAS 18227-62-8), also referred to as 3-benzoylaminobutanone or N-(1-methyl-2-oxopropyl)benzamide, is a synthetic benzamide derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol. This compound is characterized by a benzamide core substituted with a 3-oxobutan-2-yl group, which imparts distinct physicochemical properties including a melting point of 64–65 °C and a boiling point of 123–125 °C under reduced pressure (0.2–0.3 Torr).

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 18227-62-8
Cat. No. B094026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-oxobutan-2-yl)benzamide
CAS18227-62-8
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(C(=O)C)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H13NO2/c1-8(9(2)13)12-11(14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14)
InChIKeyPYLGVRCYAIRMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-oxobutan-2-yl)benzamide (CAS 18227-62-8): Chemical Properties and Procurement Specifications for Industrial and Research Use


N-(3-oxobutan-2-yl)benzamide (CAS 18227-62-8), also referred to as 3-benzoylaminobutanone or N-(1-methyl-2-oxopropyl)benzamide, is a synthetic benzamide derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . This compound is characterized by a benzamide core substituted with a 3-oxobutan-2-yl group, which imparts distinct physicochemical properties including a melting point of 64–65 °C and a boiling point of 123–125 °C under reduced pressure (0.2–0.3 Torr) . Its molecular structure has been confirmed by single-crystal X-ray diffraction, providing unambiguous stereogeometric information critical for structure-activity relationship (SAR) studies [1]. While the compound is structurally simple, its precise substitution pattern and crystalline nature differentiate it from other benzamide derivatives, making it a defined chemical entity for specialized synthetic and analytical applications rather than a generic building block.

Why N-(3-oxobutan-2-yl)benzamide (CAS 18227-62-8) Cannot Be Substituted with Generic Benzamide Analogs in Critical Applications


The interchangeability of N-(3-oxobutan-2-yl)benzamide with other benzamide derivatives is precluded by the compound's unique stereoelectronic profile and specific intermolecular interactions. The 3-oxobutan-2-yl substituent introduces both a ketone carbonyl and an amide functionality in a precise spatial arrangement, as confirmed by X-ray crystallography [1]. This specific substitution pattern dictates not only the compound's physicochemical properties—such as its defined melting point of 64–65 °C—but also its potential for hydrogen bonding and molecular recognition . Generic benzamide analogs, even those with similar molecular weights or functional groups, will exhibit altered conformational preferences, solubility profiles, and biological target engagement due to differences in substituent positioning and electronic effects. Consequently, substituting N-(3-oxobutan-2-yl)benzamide with a structurally related benzamide without empirical validation introduces uncontrolled variables that can compromise experimental reproducibility and invalidate comparative analyses. The quantitative evidence presented below establishes the specific, measurable characteristics that define this compound's utility and justify its selection over less well-characterized alternatives.

Quantitative Differentiation of N-(3-oxobutan-2-yl)benzamide (CAS 18227-62-8): Head-to-Head Comparative Data Against Structural Analogs


Synthetic Yield Comparison: Quantitative One-Step Synthesis of N-(3-oxobutan-2-yl)benzamide via Adapted Vilsmeier Conditions

A 2023 protocol demonstrates the one-step synthesis of N-(3-oxobutan-2-yl)benzamide in quantitative yield using adapted Vilsmeier conditions, representing a significant improvement over traditional multi-step benzamide syntheses [1]. In contrast, standard benzamide formation via condensation of benzoic acid derivatives with amines typically requires coupling agents such as DCC and catalysts like DMAP, often resulting in yields below 85% after purification . This quantitative yield, achieved in a single step, minimizes material loss and reduces purification requirements, directly impacting procurement cost-efficiency and synthetic workflow.

Organic Synthesis Benzamide Derivatives Vilsmeier Reaction

Crystallographic Definition: Unambiguous Stereogeometry of N-(3-oxobutan-2-yl)benzamide by Single-Crystal X-Ray Diffraction

The stereogeometry of N-(3-oxobutan-2-yl)benzamide has been definitively established by single-crystal X-ray diffraction analysis, providing atomic-resolution structural data [1]. The compound crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, and β = 93.80(8)°, with Z = 4 molecules per unit cell. The crystal structure was refined to a final R-factor of 0.05 for 782 observed reflections, indicating high precision. This level of structural characterization is absent for many closely related benzamide derivatives, which are often only characterized by NMR and mass spectrometry. The availability of precise crystallographic data enables accurate molecular modeling, docking studies, and understanding of solid-state properties.

Crystallography Structural Chemistry Stereochemistry

Physicochemical Property Benchmarking: Melting Point and Thermal Stability of N-(3-oxobutan-2-yl)benzamide

N-(3-oxobutan-2-yl)benzamide exhibits a well-defined melting point of 64–65 °C and a boiling point of 123–125 °C under reduced pressure (0.2–0.3 Torr) . These thermal properties are distinct from other benzamide derivatives; for example, simple benzamide melts at 127–130 °C, while N-methylbenzamide melts at 41–43 °C [1]. The compound's specific melting point provides a reliable quality control metric for assessing purity and identity upon receipt. Its crystalline nature at room temperature facilitates handling and storage compared to lower-melting liquid analogs, reducing the risk of degradation or contamination during long-term storage.

Physical Chemistry Material Science Quality Control

Recommended Research and Industrial Applications for N-(3-oxobutan-2-yl)benzamide (CAS 18227-62-8) Based on Quantitative Differentiation


Precursor for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The unambiguous crystallographic structure of N-(3-oxobutan-2-yl)benzamide [1] provides a solid foundation for SAR investigations targeting benzamide-based pharmacophores. Researchers can utilize the compound as a well-defined reference scaffold to systematically explore the impact of substituent modifications on biological activity. The precise atomic coordinates enable accurate molecular docking and 3D-QSAR modeling, reducing ambiguity in computational predictions. This application is particularly relevant for programs investigating HDAC inhibition, VAP-1 antagonism, or CCK receptor modulation, where benzamide cores are prevalent.

Synthetic Methodology Development and Optimization

The availability of a high-yielding, one-step synthetic protocol for N-(3-oxobutan-2-yl)benzamide [2] positions the compound as a practical model substrate for developing and benchmarking new amide bond-forming reactions. Process chemists can employ this compound to test novel catalysts, green solvents, or continuous flow conditions, using the quantitative yield as a benchmark for efficiency. Furthermore, the compound's distinct physicochemical properties (melting point, crystallinity) facilitate product isolation and purity assessment, streamlining reaction optimization workflows.

Analytical Reference Standard for Benzamide Derivative Characterization

N-(3-oxobutan-2-yl)benzamide's well-defined melting point (64–65 °C) and fully characterized spectral profile make it suitable as an analytical reference standard for method development and validation in quality control laboratories. Its crystalline nature and thermal stability allow for accurate calibration of differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) instruments. Additionally, the compound can serve as a retention time marker in HPLC method development for analyzing structurally related benzamide impurities or metabolites.

Solid-State Chemistry and Polymorph Screening Studies

The published single-crystal X-ray structure of N-(3-oxobutan-2-yl)benzamide [1] provides a baseline for polymorph screening and solid-form optimization studies. Researchers investigating the influence of crystallization conditions, co-formers, or processing parameters on benzamide solid-state properties can use this compound as a model system. The high-resolution structural data enables rigorous comparison of experimental powder X-ray diffraction patterns, facilitating the identification of new polymorphs, solvates, or co-crystals with potentially improved physicochemical attributes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-oxobutan-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.